Egta

Descripción

Propiedades

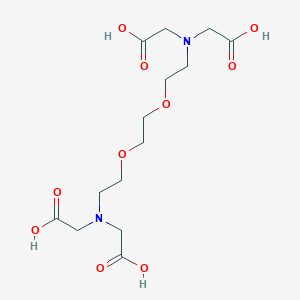

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFVIWRASFVYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31571-71-8 (hydrochloride salt) | |

| Record name | Egtazic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045151 | |

| Record name | Egtazic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Egtazic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67-42-5 | |

| Record name | EGTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Egtazic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,9-Dioxa-3,12-diazatetradecanedioic acid, 3,12-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Egtazic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(oxyethylenenitrilo)tetra(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGTAZIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/526U7A2651 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EGTA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a powerful and highly selective chelating agent with a pronounced affinity for calcium ions (Ca²⁺).[1][2] This specificity makes it an indispensable tool in a vast array of biological research, enabling the precise control of calcium levels in experimental systems. Unlike its structural analog, ethylenediaminetetraacetic acid (EDTA), this compound exhibits a significantly lower affinity for magnesium ions (Mg²⁺), a crucial characteristic for studies in physiological environments where Mg²⁺ concentrations are typically much higher than those of Ca²⁺.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its impact on cellular signaling pathways.

Core Mechanism of Action: Selective Calcium Chelation

The primary mechanism of action of this compound is its ability to form a stable coordination complex with divalent cations, particularly Ca²⁺. The this compound molecule possesses eight potential binding sites – four carboxyl groups and two nitrogen atoms – which can effectively "wrap around" a calcium ion, sequestering it from the solution and preventing its interaction with biological molecules. This chelation process is highly dependent on the pH of the solution, as the carboxyl groups must be deprotonated to effectively bind the cation.

The selectivity of this compound for Ca²⁺ over other divalent cations, such as Mg²⁺, is attributed to the stereochemistry of its binding pocket. The distance between the nitrogen atoms and the flexibility of the ethylene glycol bridge in the this compound molecule are optimally suited for the ionic radius of Ca²⁺, resulting in a more stable complex compared to that formed with the smaller Mg²⁺ ion.

Quantitative Data: Binding Affinities and Stability Constants

The efficacy of this compound as a calcium chelator is quantified by its dissociation constant (Kd) and stability constant (K). The Kd represents the concentration of free Ca²⁺ at which half of the this compound molecules are bound to a calcium ion. A lower Kd value indicates a higher affinity. The stability constant (logK) is another measure of the strength of the metal-chelator complex.

| Ion | Dissociation Constant (Kd) | Stability Constant (logK) |

| Ca²⁺ | 60.5 nM (at pH 7.4) | 10.7 |

| Mg²⁺ | 1-10 mM | 5.8 |

| Mn²⁺ | - | 8.4 |

| Zn²⁺ | - | 11.0 |

| Fe²⁺ | - | 8.1 |

| Cu²⁺ | - | 13.9 |

| Cd²⁺ | - | 10.6 |

| Al³⁺ | - | 12.2 |

| Fe³⁺ | - | 16.5 |

Note: The apparent affinity of this compound for cations is pH-dependent. The pKa for the binding of calcium ions by tetrabasic this compound is 11.00; however, at a physiological pH of 7, the apparent pKa is 6.91.

Experimental Protocols

Preparation of a Calcium-Buffered Solution using this compound

This protocol describes the preparation of a solution with a defined free calcium concentration, which is essential for calibrating calcium indicators and studying the calcium dependence of various biological processes.

Materials:

-

This compound

-

Calcium chloride (CaCl₂)

-

Potassium chloride (KCl)

-

HEPES buffer

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 M stock solution of KCl.

-

Prepare a 1 M stock solution of HEPES, and adjust the pH to 7.2 with KOH.

-

Prepare a 100 mM stock solution of this compound. Dissolve the this compound powder in deionized water and adjust the pH to 7.2 with KOH to aid dissolution.

-

Prepare a 100 mM stock solution of CaCl₂.

-

-

Calculate the Required Volumes: Use a calcium buffer calculator program or the appropriate binding constants to calculate the precise volumes of the this compound and CaCl₂ stock solutions needed to achieve the desired free calcium concentration. These calculations must take into account the pH, temperature, and ionic strength of the final solution.

-

Prepare the Buffer:

-

In a beaker, combine the calculated volume of the this compound stock solution with the required volumes of KCl and HEPES stock solutions to reach the final desired concentrations (e.g., 100 mM KCl, 10 mM HEPES).

-

Add deionized water to reach approximately 90% of the final volume.

-

Place the beaker on a magnetic stirrer and add the calculated volume of the CaCl₂ stock solution dropwise while monitoring the pH.

-

Adjust the final pH to 7.2 with small additions of KOH or HCl.

-

Bring the solution to the final volume with deionized water.

-

-

Verification (Optional but Recommended): The free calcium concentration of the prepared buffer can be verified using a calcium-sensitive electrode or a fluorescent calcium indicator.

Cell Detachment using this compound

This protocol provides a method for detaching adherent cells from a culture dish without the use of enzymes like trypsin, which can damage cell surface proteins.

Materials:

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

This compound solution (0.5 - 2 mM in PBS, pH 7.4)

-

Cell culture medium

-

Inverted microscope

-

Centrifuge

Procedure:

-

Wash the Cells: Aspirate the culture medium from the dish and wash the cell monolayer once with Ca²⁺/Mg²⁺-free PBS to remove any residual serum.

-

Incubate with this compound: Add the pre-warmed this compound solution to the dish, ensuring the entire cell monolayer is covered.

-

Monitor Detachment: Incubate the dish at 37°C for 5-15 minutes. Monitor the cells under an inverted microscope. Detached cells will appear rounded. Gently tap the side of the dish to aid detachment.

-

Collect the Cells: Once the majority of cells have detached, add an equal volume of complete cell culture medium to the dish to inactivate the this compound by providing an excess of divalent cations.

-

Pellet the Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

-

Resuspend: Aspirate the supernatant and resuspend the cell pellet in fresh culture medium for further experiments.

Inhibition of Calcium-Dependent Enzymes

This protocol outlines a general procedure for using this compound to investigate the role of calcium in enzyme activity.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

Assay buffer (calcium-free)

-

This compound stock solution

-

Calcium chloride (CaCl₂) stock solution (for control)

-

Detection reagent (e.g., for spectrophotometry or fluorometry)

Procedure:

-

Prepare Reaction Mixtures:

-

Test Condition: In a reaction tube, combine the assay buffer, the enzyme, and the desired concentration of this compound.

-

Control Condition: In a separate tube, combine the assay buffer, the enzyme, and a concentration of CaCl₂ known to activate the enzyme.

-

Blank: Prepare a reaction mixture without the enzyme to measure background signal.

-

-

Pre-incubation: Pre-incubate the reaction mixtures at the optimal temperature for the enzyme for a few minutes to allow the this compound to chelate any contaminating calcium.

-

Initiate the Reaction: Add the substrate to each tube to start the enzymatic reaction.

-

Monitor the Reaction: Measure the product formation or substrate consumption over time using the appropriate detection method.

-

Analyze the Data: Compare the enzyme activity in the presence and absence of this compound to determine the calcium dependency of the enzyme.

Signaling Pathways and Experimental Workflows

Calcium-Calmodulin Signaling Pathway

This compound is frequently used to dissect the role of calcium in calmodulin-dependent signaling. By chelating extracellular or intracellular calcium, this compound prevents the binding of Ca²⁺ to calmodulin, thereby inhibiting the activation of downstream targets like Calmodulin-dependent kinases (CaMKs).

Protein Kinase C (PKC) Activation Pathway

Conventional isoforms of Protein Kinase C (PKC) are calcium-dependent. This compound can be employed to differentiate between the activation of conventional and novel/atypical PKC isoforms. By chelating calcium, this compound will prevent the activation of cPKCs, allowing researchers to isolate the effects of other signaling molecules like diacylglycerol (DAG) on nPKCs and aPKCs.

Experimental Workflow: Immunoprecipitation

This compound is often included in lysis and wash buffers during immunoprecipitation to inhibit the activity of calcium-dependent proteases and phosphatases, thereby preserving the integrity of the target protein and its interacting partners.

Conclusion

This compound's highly selective chelation of calcium ions makes it an invaluable reagent in life sciences research. Its ability to precisely control free calcium concentrations allows for the elucidation of the roles of this critical second messenger in a myriad of cellular processes. A thorough understanding of its mechanism of action, binding kinetics, and proper experimental application is paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

The Chemical Architecture and Utility of EGTA: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Experimental Applications of Ethylene (B1197577) Glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic Acid (EGTA)

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, commonly known as this compound, is a powerful chelating agent with a pronounced selectivity for calcium ions (Ca²⁺). This property has established this compound as an indispensable tool in a myriad of research and drug development applications, particularly in the study of calcium signaling pathways and the regulation of calcium-dependent enzymatic processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental utility of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure of this compound

This compound, an aminopolycarboxylic acid, is structurally similar to the more widely known chelator EDTA (ethylenediaminetetraacetic acid). However, a key structural difference—the presence of an ethylene glycol ether linkage—confers upon this compound its signature high affinity for calcium ions over other divalent cations like magnesium (Mg²⁺)[1]. This selectivity is crucial for its application in biological systems where magnesium concentrations are often significantly higher than those of calcium.

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid | |

| Synonyms | Egtazic acid, Ethylene glycol tetraacetic acid | |

| Chemical Formula | C₁₄H₂₄N₂O₁₀ | |

| Molecular Weight | 380.35 g/mol | |

| Appearance | White crystalline powder | |

| CAS Number | 67-42-5 |

Solubility and Dissociation Constants

This compound is sparingly soluble in water but readily dissolves in alkaline solutions, such as 1 M NaOH, due to the deprotonation of its carboxylic acid groups. The pKa values of this compound are critical for understanding its chelation capacity at different pH levels.

| pKa Value | Value |

| pKa₁ | < 2 |

| pKa₂ | 2.7 |

| pKa₃ | 8.8 |

| pKa₄ | 9.5 |

The apparent binding constant for Ca²⁺ is highly pH-dependent. At a physiological pH of 7.0, the apparent pKa for calcium binding is approximately 6.91[2].

Metal Ion Binding Affinity

The defining characteristic of this compound is its high selectivity for calcium ions. The stability constants (log K) for the formation of this compound-metal ion complexes are summarized in the table below.

| Metal Ion | Log K |

| Ca²⁺ | 10.97 |

| Mg²⁺ | 5.21 |

| Mn²⁺ | 12.3 |

| Fe²⁺ | 11.8 |

| Fe³⁺ | 20.5 |

| Co²⁺ | 12.6 |

| Ni²⁺ | 13.6 |

| Cu²⁺ | 17.8 |

| Zn²⁺ | 12.8 |

| Cd²⁺ | 16.4 |

| Hg²⁺ | 23.0 |

| Pb²⁺ | 14.8 |

| Sr²⁺ | 8.5 |

| Ba²⁺ | 8.4 |

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

Potentiometric Determination of this compound-Calcium Stability Constant

This protocol outlines a method for determining the stoichiometric affinity constants of this compound for calcium ions using pH-metric titration[3].

Materials:

-

This compound

-

Standardized HCl solution (e.g., 0.1 M)

-

Standardized NaOH solution (e.g., 0.1 M, carbonate-free)

-

Standardized CaCl₂ solution (e.g., 0.1 M)

-

High-purity water (deionized and degassed)

-

pH meter with a glass electrode, capable of 0.1 mV resolution

-

Temperature-controlled titration vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in high-purity water.

-

Prepare a titration solution containing a known concentration of this compound (e.g., 1 mM) and a supporting electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Electrode Calibration:

-

Calibrate the pH electrode system using standard buffer solutions. For accurate determination of hydrogen ion concentration, perform a Gran titration or use a strong acid/strong base titration to determine the electrode standard potential (E⁰) and the Nernstian slope.

-

-

Titration of this compound:

-

Pipette a known volume of the this compound solution into the temperature-controlled titration vessel.

-

Titrate the solution with the standardized NaOH solution, recording the pH or mV reading after each addition. This titration allows for the determination of the protonation constants of this compound.

-

-

Titration of this compound with Calcium:

-

To a fresh sample of the this compound solution, add a known amount of the standardized CaCl₂ solution to achieve a specific metal-to-ligand ratio (e.g., 1:2).

-

Titrate this solution with the standardized NaOH solution, again recording the pH or mV readings.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of NaOH added).

-

Use a suitable software program (e.g., Hyperquad, BEST) to perform a non-linear least-squares refinement of the potentiometric data. This analysis will yield the stability constant for the Ca-EGTA complex.

-

Spectrophotometric Determination of this compound-Calcium Binding

This protocol describes a method to determine the binding of calcium to this compound using a competitive chelator with a distinct absorbance change upon metal binding[4].

Materials:

-

This compound

-

Competitive chelator (e.g., BAPTA, Quin-2)

-

Standardized CaCl₂ solution

-

Buffer solution (e.g., Tris-HCl, pH 7.5) with a constant ionic strength (e.g., maintained with KCl)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the competitive chelator (e.g., 1 mM BAPTA) in the buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the same buffer.

-

Prepare a series of CaCl₂ solutions of varying concentrations.

-

-

Determination of Chelator Concentration:

-

Accurately determine the concentration of the competitive chelator stock solution by measuring its absorbance at the appropriate wavelength for the Ca²⁺-loaded form.

-

-

Titration:

-

In a quartz cuvette, mix the competitive chelator solution and the this compound solution to achieve desired concentrations (e.g., 20 µM BAPTA and a range of this compound concentrations).

-

Measure the initial absorbance of the mixture at the wavelength sensitive to the Ca²⁺-bound form of the competitive chelator.

-

Add small, precise aliquots of the standardized CaCl₂ solution to the cuvette.

-

After each addition, mix thoroughly and record the absorbance once the reading stabilizes.

-

-

Data Analysis:

-

Plot the absorbance as a function of the total calcium concentration.

-

The data can be fitted to a competitive binding equation to determine the stability constant of the Ca-EGTA complex. This often requires specialized software or custom scripts for non-linear regression analysis.

-

Visualizing this compound's Role in Biological Systems

Signaling Pathway: Inhibition of Calcium-Calmodulin Signaling

This compound is frequently used to dissect calcium-dependent signaling pathways. One such pathway is the Calmodulin (CaM) signaling cascade. By chelating extracellular or intracellular calcium, this compound can prevent the activation of CaM and its downstream targets.

Caption: this compound chelates extracellular Ca²⁺, preventing its influx and subsequent activation of Calmodulin.

Experimental Workflow: Intracellular Calcium Measurement with Fura-2

A common application of this compound is in the calibration of fluorescent calcium indicators like Fura-2. This workflow demonstrates the key steps in such an experiment.

Caption: Workflow for measuring intracellular calcium ([Ca²⁺]i) using Fura-2, including this compound for calibration.

Conclusion

This compound's high selectivity for calcium ions makes it an invaluable reagent in life sciences research. A thorough understanding of its chemical properties, including its binding affinities and pH-dependent chelation, is paramount for its effective application. The experimental protocols and workflow diagrams provided in this guide offer a practical framework for utilizing this compound to investigate the intricate roles of calcium in biological systems. As research continues to unravel the complexities of cellular signaling, the precise manipulation of calcium concentrations afforded by this compound will undoubtedly remain a cornerstone of scientific discovery.

References

- 1. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 2. interchim.fr [interchim.fr]

- 3. Potentiometric measurements of stoichiometric and apparent affinity constants of this compound for protons and divalent ions including calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]

An In-depth Technical Guide on the Core of EGTA's Calcium Chelation Selectivity over Magnesium

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a cornerstone chelating agent in biological research, prized for its remarkable selectivity in binding calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). This property is crucial in mimicking the intracellular environment where Ca²⁺ concentrations are typically at least a thousand times lower than Mg²⁺ concentrations.[1] Understanding the principles behind this selectivity, the quantitative parameters that define it, and the experimental methodologies to characterize it is paramount for the precise control of calcium signaling in experimental systems.

Core Principles of this compound's Selectivity

This compound's preference for Ca²⁺ over Mg²⁺ is rooted in the fundamental principles of coordination chemistry and the structural characteristics of both the chelator and the ions.[2] this compound is a member of the aminopolycarboxylic acid family, possessing eight donor atoms (two nitrogens and six oxygens from the four carboxylate groups) that can coordinate with a metal ion.[3]

The key to its selectivity lies in the size of the cavity created by the this compound molecule and the ionic radii of Ca²⁺ and Mg²⁺. Calcium ions have a larger ionic radius (approximately 1.0 Å) compared to magnesium ions (approximately 0.72 Å). The ethylene glycol bridge in this compound's backbone provides greater flexibility and creates a larger binding pocket that is sterically more favorable for the larger Ca²⁺ ion.[2] Consequently, Mg²⁺, being smaller, does not fit as optimally within the this compound binding site, leading to a significantly weaker complex.[2]

Quantitative Analysis of Binding Affinity

The selectivity of this compound for Ca²⁺ over Mg²⁺ is quantitatively defined by its dissociation constant (Kd) or its inverse, the association or binding constant (Ka). A lower Kd value signifies a higher binding affinity. The binding affinity can also be expressed as the logarithm of the formation constant (logK).

Table 1: Dissociation and Formation Constants for this compound with Calcium and Magnesium

| Ion | Dissociation Constant (Kd) | logK | Conditions |

| Ca²⁺ | 60.5 nM | 11.00 | pH 7.4 |

| Mg²⁺ | 1-10 mM | 5.2 | pH 7.0 |

Note: Dissociation constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.

The data clearly illustrates that this compound's affinity for Ca²⁺ is several orders of magnitude higher than for Mg²⁺. This substantial difference allows this compound to effectively buffer Ca²⁺ concentrations in the nanomolar to micromolar range without significantly disturbing the millimolar concentrations of Mg²⁺ typically found in biological systems.

Factors Influencing this compound's Chelation Selectivity

The binding of ions by this compound is a dynamic equilibrium that is sensitive to several environmental factors:

-

pH: The chelation process is pH-dependent because the carboxylate groups of this compound must be deprotonated to effectively bind cations. At lower pH values, protonation of the carboxylate groups competes with cation binding, reducing the apparent affinity of this compound for Ca²⁺. The pKa for the binding of calcium ions by the fully deprotonated form of this compound is 11.00; however, at a physiological pH of 7.0, the apparent pKa is 6.91.

-

Ionic Strength: The ionic strength of the solution can influence the activity of the ions and thereby affect the apparent binding constants.

-

Temperature: Like most chemical equilibria, the binding of Ca²⁺ and Mg²⁺ by this compound is temperature-dependent.

Experimental Protocols for Determining Selectivity

Several experimental methods are employed to determine the binding affinities of chelators like this compound.

1. pH-Metric Titration

This classic method involves titrating a solution of the chelator with a strong base in the presence and absence of the metal ion of interest. The binding of the metal ion displaces protons from the chelator, which can be monitored as a change in pH.

-

Protocol Outline:

-

Prepare a solution of this compound of known concentration in a suitable buffer.

-

Place the solution in a thermostated vessel and monitor the pH with a calibrated pH electrode.

-

In a control experiment, titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH) and record the pH as a function of the volume of base added.

-

In a separate experiment, add a known concentration of a calcium salt (e.g., CaCl₂) to the this compound solution and repeat the titration with the strong base.

-

The difference in the titration curves with and without calcium is used to calculate the binding affinity. The same procedure can be repeated with a magnesium salt to determine its binding constant.

-

2. Ion-Selective Electrodes (ISEs)

Calcium-selective electrodes are powerful tools for directly measuring the free Ca²⁺ concentration in a solution.

-

Protocol Outline:

-

Calibrate the Ca²⁺-selective electrode using a series of standard solutions with known free Ca²⁺ concentrations.

-

Prepare a solution containing a known total concentration of this compound and a known total concentration of CaCl₂ in a suitable buffer.

-

Immerse the calibrated Ca²⁺-selective electrode and a reference electrode into the solution and measure the potential.

-

The measured potential is used to determine the free Ca²⁺ concentration from the calibration curve.

-

The dissociation constant (Kd) can then be calculated using the following equation: Kd = ([this compound]total - [Ca-EGTA]) * [Ca²⁺]free / [Ca-EGTA] where [Ca-EGTA] is calculated as the difference between the total calcium and the free calcium concentrations.

-

3. Spectrophotometry with Metallochromic Indicators

This method utilizes dyes that change their absorbance or fluorescence properties upon binding to a metal ion.

-

Protocol Outline:

-

Select a suitable metallochromic indicator for Ca²⁺ (e.g., Arsenazo III).

-

Create a calibration curve by measuring the absorbance of the indicator at a specific wavelength in the presence of varying known concentrations of free Ca²⁺.

-

In the experimental sample, add a known concentration of the indicator to a solution containing known total concentrations of this compound and CaCl₂.

-

Measure the absorbance of the sample.

-

Use the calibration curve to determine the free Ca²⁺ concentration in the presence of this compound.

-

Calculate the Kd as described in the ISE method.

-

Visualizing this compound's Role in Experimental Systems

Diagram 1: this compound Chelation Mechanism

References

Methodological & Application

EGTA Protocol for Primary Neuron Isolation: A Guide for Researchers

Application Note & Protocol

For researchers in neuroscience and drug development, the successful isolation of primary neurons is a critical first step for a multitude of in vitro studies. This document provides a detailed protocol for the isolation of primary neurons from embryonic rodent brain tissue, with a focus on the use of ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), a specific calcium chelator, as a method for gentle tissue dissociation. This method can serve as an alternative or a supplement to traditional enzymatic digestion, potentially improving neuronal viability and preserving cell surface protein integrity.

Introduction

Primary neuron cultures are invaluable tools for investigating neuronal development, function, and pathology. The isolation process, however, can be harsh, often involving enzymatic digestion with proteases like trypsin, which can damage cell membranes and surface proteins, impacting cell health and experimental outcomes. This compound offers a milder approach by disrupting calcium-dependent cell-cell adhesion, a fundamental mechanism holding tissues together.

Calcium ions (Ca2+) are essential for the function of cell adhesion molecules (CAMs) such as cadherins and integrins, which mediate intercellular connections. By selectively chelating extracellular Ca2+, this compound weakens these connections, facilitating the mechanical dissociation of tissue into a single-cell suspension with potentially less cellular stress compared to enzymatic methods.

Principle of this compound-Mediated Dissociation

Cell adhesion in neural tissue is heavily reliant on the presence of extracellular calcium ions. Cadherins, a major class of CAMs, form homophilic dimers between adjacent cells in a calcium-dependent manner. The chelation of Ca2+ by this compound disrupts the conformation of the extracellular cadherin domains, leading to the loss of adhesion. This allows for the gentle separation of neurons from the tissue matrix.

Signaling Pathway of Calcium-Dependent Cell Adhesion

Caption: this compound chelates extracellular Ca2+, disrupting cadherin-mediated cell adhesion.

Quantitative Data Summary

The choice of dissociation method can significantly impact the yield and viability of isolated primary neurons. While a direct comparison of a purely this compound-based protocol with enzymatic methods is not extensively documented in the literature, the following tables summarize relevant quantitative data to inform protocol optimization.

Table 1: Comparison of Dissociation Methods on Cell Yield and Viability

| Dissociation Method | Source Tissue | Average Cell Yield (cells/cortex) | Initial Cell Viability (%) | Reference |

| Gentle Enzymatic (Papain-based kit) | E17-19 Mouse Cortex | ~2.0 x 10^6 | 94-96% | [1] |

| Traditional Trypsin-based | E17-19 Mouse Cortex | ~1.0 x 10^6 | 83-92% | [1] |

| Trypsin (0.25%) | Embryonic Rat Cortex | Not specified | High | [2] |

| Papain | Embryonic Rat Cortex | Lower than Trypsin | Lower than Trypsin | [2] |

Table 2: Effect of this compound Concentration on Cell Survival (in vivo transplantation model)

| This compound Concentration (mM) | Relative Number of Grafted Cells | Observation | Reference |

| 0 | 1x | Baseline | [3] |

| 20 | ~100x | Significant increase in cell integration | |

| 30 | ~300x | Maximum cell integration observed | |

| 50 | Reduced number vs 30mM | Potential impairment of cell survival |

Note: This data is from an in vivo transplantation study and may not directly translate to dissociation efficiency in vitro, but it provides insight into tolerated this compound concentrations.

Experimental Protocol: this compound-Enhanced Primary Neuron Isolation

This protocol is designed for the isolation of cortical neurons from embryonic day 18 (E18) rat or mouse brains. It incorporates an this compound chelation step to facilitate tissue dissociation.

Materials

-

Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

This compound (0.5 M stock solution, pH 8.0)

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Trypsin (0.25%) or Papain (20 U/ml) - Optional, for combined protocol

-

DNase I (1 mg/mL stock)

-

Fetal Bovine Serum (FBS) or Trypsin Inhibitor

-

Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO)

-

Sterile dissection tools

-

Sterile conical tubes (15 mL and 50 mL)

-

Cell strainer (40-70 µm)

-

Hemocytometer or automated cell counter

-

Trypan Blue solution

Experimental Workflow

Caption: Workflow for primary neuron isolation using an this compound-based method.

Detailed Methodology

1. Preparation of Coated Cultureware (Day before isolation)

-

Prepare a working solution of Poly-D-Lysine (50 µg/mL) or Poly-L-Ornithine (15 µg/mL) in sterile water.

-

Add the coating solution to the culture plates or coverslips, ensuring the entire surface is covered.

-

Incubate for at least 4 hours at 37°C or overnight at room temperature.

-

Aspirate the coating solution and wash the surfaces three times with sterile, deionized water.

-

Allow the surfaces to dry completely in a sterile hood.

-

(Optional but recommended) Coat the plates/coverslips with laminin (5 µg/mL in HBSS) for 2-4 hours at 37°C before plating the cells.

2. Tissue Dissection and Preparation

-

Euthanize a timed-pregnant rodent (e.g., E18 rat or mouse) according to approved institutional animal care and use committee (IACUC) protocols.

-

Aseptically remove the embryos and place them in a petri dish containing ice-cold, sterile HBSS (Ca2+/Mg2+-free).

-

Under a dissecting microscope, decapitate the embryos and dissect the brains.

-

Isolate the cerebral cortices, carefully removing the meninges.

-

Transfer the cortices to a new dish with fresh, ice-cold HBSS.

-

Mince the tissue into small pieces using a sterile scalpel or scissors.

3. This compound-Mediated Tissue Dissociation

-

Transfer the minced tissue to a 15 mL conical tube.

-

Wash the tissue by adding 5 mL of HBSS, allowing the pieces to settle by gravity, and aspirating the supernatant. Repeat twice.

-

Prepare the this compound dissociation solution: HBSS (Ca2+/Mg2+-free) containing 0.5-2 mM this compound. A final concentration of 1 mM is a good starting point.

-

Add 5 mL of the this compound dissociation solution to the tissue pellet.

-

Incubate for 10-15 minutes at 37°C with gentle agitation every 5 minutes.

-

(Optional) For a combined approach with enzymatic digestion, a low concentration of trypsin (e.g., 0.05%) or papain can be included in the this compound solution. If using an enzyme, add a small amount of DNase I (final concentration 10-20 µg/mL) to prevent clumping from released DNA.

-

Following incubation, gently triturate the tissue using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is achieved. Avoid creating bubbles.

4. Cell Plating and Culture

-

To stop the dissociation process, add 5 mL of complete culture medium (Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin) containing 10% FBS or a specific trypsin inhibitor if an enzyme was used.

-

Pass the cell suspension through a 40-70 µm cell strainer into a 50 mL conical tube to remove any remaining tissue clumps.

-

Centrifuge the cell suspension at 200 x g for 5 minutes at room temperature.

-

Carefully aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete culture medium.

-

Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at the desired density onto the pre-coated cultureware. A typical plating density for cortical neurons is 1.2 x 10^5 cells/cm².

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.

Troubleshooting

-

Low Cell Yield:

-

Ensure complete removal of meninges.

-

Optimize this compound concentration and incubation time. Longer incubation or higher concentration may be needed, but can also decrease viability.

-

Triturate more thoroughly, but gently, to avoid cell lysis.

-

-

Low Cell Viability:

-

Work quickly and keep the tissue and solutions cold during dissection.

-

Reduce the incubation time or concentration of this compound and/or any enzymes used.

-

Triturate gently to minimize mechanical stress.

-

-

Cell Clumping:

-

Add DNase I to the dissociation solution.

-

Ensure complete trituration to a single-cell suspension.

-

Filter the cell suspension before centrifugation.

-

Conclusion

The use of this compound in primary neuron isolation presents a valuable technique for researchers seeking a gentle dissociation method. By minimizing enzymatic damage, this protocol has the potential to yield healthier and more viable neuronal cultures. The provided data and detailed methodology offer a solid foundation for optimizing primary neuron isolation for a wide range of applications in neuroscience research and drug discovery. Researchers are encouraged to empirically determine the optimal this compound concentration and incubation parameters for their specific experimental needs.

References

- 1. 高機能一次ニューロンの効率的な単離方法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Differences between cultured cortical neurons by trypsin and papain digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel and Robust Transplantation Reveals the Acquisition of Polarized Processes by Cortical Cells Derived from Mouse and Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of EGTA in Immunoprecipitation Lysis Buffers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of a Controlled Lysis Environment in Immunoprecipitation

Immunoprecipitation (IP) is a powerful technique for isolating a specific protein or protein complex from a heterogeneous cell or tissue lysate. The success of an IP experiment is critically dependent on the composition of the lysis buffer, which must effectively solubilize the target protein(s) while preserving their native conformation and interactions. A key, yet sometimes overlooked, component of many IP lysis buffers is Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). This application note provides a detailed overview of the role of this compound, its mechanism of action, and protocols for its use in immunoprecipitation.

The Role of this compound: A Selective Calcium Chelator

The primary function of this compound in a lysis buffer is to act as a specific chelator of calcium ions (Ca²⁺).[1] Upon cell lysis, the carefully compartmentalized intracellular environment is disrupted, leading to the release of various enzymes and ions. Calcium is a ubiquitous second messenger that, when unregulated, can activate a cascade of detrimental enzymatic activities.

Inhibition of Calcium-Dependent Proteases and Nucleases

A major threat to protein integrity during cell lysis is the activation of proteases. Calpains, a family of calcium-dependent cysteine proteases, are particularly notorious for their ability to degrade a wide range of cellular proteins.[2][3] The release of calcium from intracellular stores can activate these proteases, leading to the degradation of the target protein and its interacting partners, ultimately resulting in low IP yield and unreliable results. This compound effectively prevents this by binding to free calcium ions, thus keeping their concentration below the threshold required for calpain activation.[2][4]

Similarly, certain DNases, enzymes that degrade DNA, are calcium-dependent. The release of DNA during lysis can increase the viscosity of the lysate, interfering with subsequent steps. By chelating calcium, this compound helps to inactivate these nucleases.

Preservation of Protein Integrity and Function

Beyond preventing degradation, maintaining a low calcium environment is crucial for preserving the native conformation and function of many proteins. Uncontrolled calcium levels can lead to protein aggregation or conformational changes that may mask antibody epitopes or disrupt protein-protein interactions.

Investigating Calcium-Dependent Protein-Protein Interactions

Conversely, the specific chelation of calcium by this compound is a valuable tool for studying calcium-dependent protein-protein interactions. For instance, the interaction of calmodulin (CaM) with its target proteins is often triggered by an increase in intracellular calcium concentration. By performing co-immunoprecipitation experiments in the presence and absence of this compound (or by using this compound for elution), researchers can elucidate whether a specific protein-protein interaction is calcium-dependent.

This compound vs. EDTA: Understanding the Specificity

While both this compound and EDTA (Ethylenediaminetetraacetic acid) are chelating agents, they exhibit different affinities for divalent cations. This compound has a much higher selectivity for Ca²⁺ over magnesium ions (Mg²⁺), which are typically present at much higher concentrations in the cell. This specificity is crucial for creating a lysis environment that more closely mimics the low-calcium intracellular milieu without significantly depleting Mg²⁺, which is an essential cofactor for many enzymes, including kinases.

| Feature | This compound | EDTA |

| Primary Ion Chelated | Calcium (Ca²⁺) | Divalent cations (e.g., Ca²⁺, Mg²⁺) |

| Selectivity for Ca²⁺ over Mg²⁺ | High | Low |

| Typical Concentration in IP Lysis Buffer | 1-5 mM | 1-5 mM |

| Primary Purpose in IP | Inhibit Ca²⁺-dependent proteases and phosphatases, study Ca²⁺-dependent interactions. | General metalloprotease inhibition. |

Experimental Protocols

Preparation of a 0.5 M this compound Stock Solution (pH 8.0)

Materials:

-

This compound (free acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

To prepare 100 mL of 0.5 M this compound solution, weigh 19.02 g of this compound (free acid) and add it to 80 mL of deionized water.

-

Stir the suspension on a magnetic stirrer. The this compound will not dissolve until the pH is adjusted.

-

Slowly add a 10 M NaOH solution dropwise while monitoring the pH.

-

Continue adding NaOH until the this compound dissolves and the pH of the solution reaches 8.0.

-

Adjust the final volume to 100 mL with deionized water.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store at room temperature.

Modified RIPA Lysis Buffer with this compound

Components and Final Concentrations:

| Component | Stock Concentration | Volume for 50 mL | Final Concentration |

| Tris-HCl, pH 7.4 | 1 M | 2.5 mL | 50 mM |

| NaCl | 5 M | 1.5 mL | 150 mM |

| NP-40 | 10% | 2.5 mL | 0.5% |

| Sodium Deoxycholate | 10% | 1.25 mL | 0.25% |

| SDS | 10% | 50 µL | 0.05% |

| This compound, pH 8.0 | 0.5 M | 100 µL | 1 mM |

| Deionized Water | - | to 50 mL | - |

Procedure:

-

Combine the above components in a 50 mL conical tube.

-

Bring the final volume to 50 mL with deionized water.

-

Mix well and store at 4°C.

-

Important: Immediately before use, add a protease and phosphatase inhibitor cocktail to the required volume of lysis buffer.

Immunoprecipitation Protocol using Lysis Buffer with this compound

-

Cell Lysis:

-

Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold modified RIPA lysis buffer with this compound and inhibitors (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new pre-chilled tube. This is your protein lysate.

-

-

Pre-clearing (Optional but Recommended):

-

Add 20 µL of Protein A/G agarose (B213101) bead slurry to 1 mg of protein lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 1-5 µg of your primary antibody to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30 µL of Protein A/G agarose bead slurry.

-

Incubate on a rotator for 1-2 hours at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

-

-

Washing:

-

Carefully aspirate the supernatant.

-

Resuspend the beads in 1 mL of ice-cold lysis buffer (without inhibitors).

-

Centrifuge at 1,000 x g for 1 minute at 4°C and aspirate the supernatant.

-

Repeat the wash step two more times.

-

-

Elution:

-

After the final wash, carefully remove all supernatant.

-

Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Centrifuge at 14,000 x g for 1 minute.

-

The supernatant contains your immunoprecipitated protein(s) ready for SDS-PAGE and Western blot analysis.

-

Visualizing the Role of this compound

Experimental Workflow for Immunoprecipitation

Caption: Immunoprecipitation workflow with this compound in the lysis buffer.

Mechanism of this compound in Preventing Protein Degradation

Caption: this compound's role in preventing Ca²⁺-mediated protein degradation.

Investigating Calcium-Dependent Protein Interactions

Caption: Using this compound to probe Ca²⁺-dependent protein interactions.

Conclusion

The inclusion of this compound in immunoprecipitation lysis buffers is a critical consideration for ensuring the integrity and stability of target proteins. By selectively chelating calcium ions, this compound effectively inhibits deleterious enzymatic activities and helps to preserve native protein conformations and interactions. For researchers studying calcium-dependent signaling pathways, this compound serves as an indispensable tool for dissecting these complex processes. The provided protocols and guidelines offer a starting point for the effective use of this compound in your immunoprecipitation experiments, ultimately leading to more reliable and reproducible results.

References

- 1. This compound Usage & Applications | AAT Bioquest [aatbio.com]

- 2. abcam.com [abcam.com]

- 3. Calpain Activity Is Generally Elevated during Transformation but Has Oncogene-Specific Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome- and Calpain-Mediated Proteolysis, but Not Autophagy, Is Required for Leucine-Induced Protein Synthesis in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calculating Free Calcium Concentration with EGTA Buffer

For Researchers, Scientists, and Drug Development Professionals

Controlling the free calcium ion (Ca²⁺) concentration is paramount in a vast array of biological and pharmacological studies. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a widely used chelating agent that selectively binds to Ca²⁺, enabling the creation of calcium buffers that maintain stable and predictable free Ca²⁺ concentrations.[1][2] These buffers are essential for mimicking the intracellular environment and for calibrating fluorescent calcium indicators.[3][4][5] This document provides a comprehensive guide to the principles, calculations, and protocols for the effective use of this compound-calcium buffers.

Principle of Calcium Buffering with this compound

This compound buffers the concentration of free Ca²⁺ by establishing an equilibrium between the free ion, the free chelator, and the calcium-chelator complex. This relationship is governed by the law of mass action. The binding reaction is as follows:

Ca²⁺ + this compound ⇌ Cathis compound

The effectiveness of this buffering system is defined by the apparent dissociation constant (K'd), which represents the free Ca²⁺ concentration at which half of the this compound is bound to calcium. The K'd is highly sensitive to the experimental conditions.

Factors Influencing the Apparent Dissociation Constant (K'd)

Accurate preparation of Ca²⁺-EGTA buffers is not possible without considering the factors that influence the apparent binding constant.

-

pH: this compound has four protonation sites. As the pH decreases (becomes more acidic), protons compete with Ca²⁺ for binding to this compound, which increases the apparent K'd and reduces this compound's affinity for calcium. At a pH of 7, the apparent pKa is 6.91, while the absolute pKa for the fully deprotonated form is 11.00.

-

Temperature: The binding of Ca²⁺ to this compound is temperature-dependent. The association constants are typically measured between 20-25°C, and adjustments must be made for experiments conducted at different temperatures.

-

Ionic Strength: The ionic strength of the solution, determined by the concentration of all ions present, affects the activity of Ca²⁺ and this compound. Association constants must be adjusted for the specific ionic strength of the experimental solution.

-

Other Ions: Although this compound has a much higher selectivity for Ca²⁺ over Mg²⁺, the high physiological concentration of Mg²⁺ can influence the equilibrium and should be accounted for in calculations.

-

Purity of this compound: The purity of the this compound reagent can vary between suppliers and even between batches. This directly affects the total concentration of active this compound in the solution and can be a significant source of error.

Caption: The Ca²⁺-EGTA binding equilibrium and the key factors that modulate its apparent dissociation constant (K'd).

Calculating Free Calcium Concentration

Calculating the final free Ca²⁺ concentration requires solving multiple simultaneous equations that account for the binding of Ca²⁺, H⁺, and other ions to this compound. While manual calculations are complex, several software programs and web-based calculators are available to simplify this process.

Available Software and Calculators:

-

Maxchelator (WEBMAXC/MaxChelator): A widely used program for calculating free metal concentrations in the presence of chelators.

-

PyChelator: A modern implementation for metal chelator calculations.

-

Custom Programs: Many labs develop their own scripts or spreadsheets based on published stability constants.

These programs typically require the user to input the total concentrations of calcium, this compound, and other relevant ions, as well as the pH, temperature, and ionic strength of the solution.

Data Presentation: Apparent K'd of Ca²⁺-EGTA

The following table provides reference values for the apparent dissociation constant (K'd) of the Ca²⁺-EGTA complex under common experimental conditions.

| pH | Temperature (°C) | Ionic Strength (M) | Apparent K'd (nM) |

| 6.8 | 20 | 0.1 M KCl | ~630 |

| 7.0 | 23 | 0.1 M KCl | ~408 |

| 7.2 | 20 | 0.1 M KCl | ~150 |

| 7.4 | 20 | 0.1 M KCl | ~60 |

| 7.0 | 37 | 0.15 M | ~350 |

| 7.2 | 37 | 0.15 M | ~140 |

| 7.4 | 37 | 0.15 M | ~55 |

Note: These values are derived from various sources and calculations and should be used as a guide. For maximal accuracy, the K'd should be determined experimentally under your specific conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Buffered Calcium Solutions

This protocol outlines the steps to prepare a set of calcium calibration buffers.

Materials:

-

This compound (high purity)

-

Calcium Chloride (CaCl₂, anhydrous or dihydrate)

-

Potassium Chloride (KCl) or other salt to set ionic strength

-

A suitable pH buffer (e.g., MOPS or HEPES)

-

Potassium Hydroxide (KOH) or Hydrochloric Acid (HCl) for pH adjustment

-

High-purity, deionized water

-

Calibrated pH meter

Procedure:

-

Prepare Stock Solutions:

-

1 M CaCl₂: Accurately weigh CaCl₂ and dissolve in deionized water. The concentration should be verified by titration.

-

0.5 M this compound (pH ~7.0-7.5): Dissolve this compound in water. As this compound is poorly soluble in its acid form, adjust the pH to ~7.0-7.5 with concentrated KOH while stirring to facilitate dissolution. Once dissolved, adjust the final volume.

-

1 M pH Buffer (e.g., HEPES): Dissolve the buffer salt in water and adjust the pH as needed.

-

3 M KCl: Dissolve KCl in water.

-

-

Calculate Solution Compositions: Use a program like Maxchelator or PyChelator to calculate the precise volumes of each stock solution needed to achieve the desired free Ca²⁺ concentrations (e.g., from 10 nM to 10 µM) at a fixed total this compound concentration (e.g., 10 mM) and your target pH, temperature, and ionic strength.

-

Prepare "Zero Calcium" and "Saturating Calcium" Buffers:

-

Zero Ca²⁺ Buffer (e.g., 10 mM K₂this compound): In a volumetric flask, combine the required volumes of the pH buffer, KCl, and this compound stocks. Add water, adjust the final pH meticulously, and then bring to the final volume. This solution represents the minimum Ca²⁺ level.

-

Saturating Ca²⁺ Buffer (e.g., 10 mM Cathis compound): Prepare this similarly to the zero Ca²⁺ buffer, but add the calculated, stoichiometrically equivalent amount of CaCl₂ stock to the this compound.

-

-

Prepare Intermediate Calibration Buffers: Create a series of buffers with intermediate free Ca²⁺ concentrations by mixing precise volumes of the "Zero Ca²⁺" and "Saturating Ca²⁺" buffers.

-

Storage: Store buffer solutions at 4°C for short-term use (up to a month). For long-term storage, aliquoting and freezing at -20°C or -80°C is possible, but pH may shift upon thawing and should be re-verified.

Caption: A streamlined workflow for the accurate preparation of this compound-buffered calcium solutions.

Protocol 2: Experimental Verification of Free Ca²⁺

Due to the potential for errors from pH measurement, this compound purity, and ionic strength effects, it is highly recommended to measure the free Ca²⁺ in your prepared buffers.

Materials:

-

Ca²⁺-selective electrode and reference electrode

-

Ion meter

-

Prepared Ca²⁺-EGTA buffer solutions

Procedure:

-

Calibrate the Electrode: Calibrate the Ca²⁺-selective electrode using commercial standards or accurately prepared CaCl₂ solutions of known concentrations (e.g., 100 µM, 1 mM, 10 mM).

-

Measure Free Ca²⁺: After calibration, rinse the electrode and place it in each of your prepared this compound buffer solutions.

-

Record Stable Readings: Allow the electrode potential to stabilize for several minutes before recording the measurement.

-

Compare and Adjust: Compare the measured free Ca²⁺ values with your calculated values. Significant discrepancies may indicate issues with stock solution concentrations, pH, or this compound purity. This method allows for the empirical determination of the K'd under your exact experimental conditions.

Conclusion

The use of this compound to buffer free calcium is a powerful technique, but it demands meticulous attention to detail. The accuracy of the calculated free Ca²⁺ concentration is critically dependent on the precise control of pH, temperature, and ionic strength, as well as knowledge of the purity of the this compound reagent. For critical applications, the use of calculation software combined with empirical verification using a calcium-selective electrode is the most rigorous approach to ensure accurate and reproducible experimental conditions.

References

Troubleshooting & Optimization

EGTA Solubility Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with dissolving EGTA in water.

Troubleshooting Guide: this compound Dissolution Issues

Problem: this compound powder is not dissolving in water, forming a cloudy suspension.

This is a common issue as this compound free acid is poorly soluble in water at neutral pH.[1][2] The solubility of this compound is highly dependent on the pH of the solution. To achieve complete dissolution, especially for concentrated stock solutions, the pH must be raised.

Troubleshooting Workflow

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in water?

A1: this compound free acid has poor solubility in water at neutral or acidic pH.[1][2] To dissolve it, you need to increase the pH of the solution to approximately 8.0 by adding a base, such as sodium hydroxide (B78521) (NaOH).[3] As the carboxylic groups on the this compound molecule become ionized at a higher pH, it readily goes into solution.

Q2: What is the recommended pH for dissolving this compound?

A2: The recommended pH to fully dissolve this compound is 8.0. As you slowly add a base and the pH approaches 8.0, you will observe the cloudy suspension clearing as the this compound dissolves.

Q3: Can I use something other than NaOH to dissolve this compound?

A3: Yes, other strong bases like potassium hydroxide (KOH) can be used. Tris base can also be utilized to help dissolve this compound and buffer the solution.

Q4: I'm trying to make a high-concentration stock solution and it's difficult to dissolve. What should I do?

A4: Attempting to create stock solutions with concentrations higher than 0.5 M can be challenging and may lead to precipitation if the pH is not precisely controlled. It is recommended to prepare a 0.5 M stock solution and then dilute it to your desired working concentration.

Q5: My this compound solution precipitated after I added it to my experimental buffer. Why did this happen?

A5: This is likely due to a drop in pH. If your working buffer has a pH below 8.0, adding the concentrated this compound stock can lower the local pH, causing the less soluble protonated forms of this compound to precipitate out. To prevent this, ensure your final buffer's pH is compatible with maintaining this compound solubility or readjust the pH of the final solution after adding the this compound stock.

Q6: How should I store my this compound stock solution?

A6: A 0.5 M this compound stock solution at pH 8.0 can be stored at room temperature for short periods. For longer-term storage, it is best to keep it at 2-8°C, where it can remain stable for several months. For extended storage, sterile filter the solution and store it in aliquots at -20°C. It is advisable to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Conditions for this compound Dissolution

| Parameter | Condition | Rationale & Notes |

| pH | ~8.0 | This compound's carboxyl groups are ionized at this alkaline pH, significantly increasing its solubility. Dissolution is poor at neutral or acidic pH. |

| Solvent | Deionized Water | The primary solvent for creating aqueous this compound solutions. |

| Base | NaOH or KOH (10 M recommended) | A strong base is required to raise the pH to the target of 8.0. |

| Temperature | Room Temperature | Preparing concentrated stock solutions at room temperature is recommended as solubility is lower at colder temperatures. |

| Concentration | Up to 0.5 M | Higher concentrations are difficult to dissolve and may precipitate. It is standard practice to make a 0.5 M stock and dilute as needed. |

Experimental Protocols

Protocol: Preparation of a 0.5 M this compound Stock Solution (pH 8.0)

This protocol details the steps to prepare a 100 mL of 0.5 M this compound stock solution.

Materials:

-

This compound (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), MW: 380.35 g/mol

-

Sodium hydroxide (NaOH) pellets or a 10 M solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

-

Sterile filter (0.22 µm) and storage bottles (optional, for long-term storage)

Experimental Workflow

Caption: Step-by-step workflow for preparing a 0.5 M this compound solution.

Procedure:

-

Weigh this compound: Weigh out 19.02 g of this compound and add it to a beaker.

-

Add Water: Add approximately 80 mL of deionized water to the beaker. The solution will be a cloudy suspension.

-

Stir: Place the beaker on a magnetic stirrer and begin stirring.

-

Adjust pH: While continuously stirring and monitoring with a calibrated pH meter, slowly add a 10 M NaOH solution drop by drop.

-

Dissolution: As the pH increases and approaches 8.0, the this compound will begin to dissolve, and the solution will become clear.

-

Final pH Adjustment: Continue to carefully add NaOH until the pH is stable at exactly 8.0.

-

Final Volume: Once fully dissolved and the pH is set, transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.

-

Storage: For long-term storage, sterilize the solution by passing it through a 0.22 µm filter and store it in aliquots at 2-8°C or -20°C.

References

Technical Support Center: Long-Term Stability and Storage of EGTA Solutions

Welcome to the Technical Support Center for EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, proper storage, and troubleshooting of this compound solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A 0.5 M this compound stock solution with a pH of 8.0 can be stored at room temperature for short periods. For longer-term storage, refrigeration at 2-8°C is recommended, where it can remain stable for several months. For extended storage, sterile filtering the solution and storing it in aliquots at -20°C is advisable to prevent degradation and contamination.[1] Some commercial this compound solutions are reported to have a shelf life of up to 60 months when stored at 10-25°C.[1]

Q2: What is the expected shelf life of a prepared this compound solution?

The shelf life of an this compound solution depends on the storage conditions, concentration, and preparation method. A properly prepared and stored 0.5 M this compound stock solution at pH 8.0 can be stable for up to one year at 4°C.[2] For lower concentrations, such as 10 mM in water, a shelf life of about a month at 4°C has been reported.[3]

Q3: What are the signs of this compound solution degradation?

Visual signs of this compound solution degradation can include:

-

Precipitation: The formation of a solid precipitate in the solution, especially after temperature changes or addition to a buffer, can indicate a problem.[1]

-

Discoloration: Any change from a clear, colorless solution may suggest contamination or degradation.

-

pH Shift: A significant change in the pH of the solution over time can indicate degradation or absorption of atmospheric CO2.

Q4: Can I freeze my this compound solution?

Yes, this compound solutions can be frozen for long-term storage. It is recommended to store them in single-use aliquots to avoid repeated freeze-thaw cycles, which can potentially affect the stability of the solution.

Q5: Why is the pH of my this compound solution critical for its stability and function?

The chelating capacity of this compound is highly dependent on pH. This compound's affinity for calcium ions is significantly reduced at lower pH values due to the protonation of its carboxyl groups. For optimal chelation and solubility, this compound solutions should be maintained at a pH of around 8.0.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| This compound powder will not dissolve | Incorrect pH: this compound is poorly soluble in water at neutral or acidic pH. | Slowly add a strong base (e.g., 10 M NaOH or KOH) dropwise while stirring to raise the pH to 8.0. The this compound will dissolve as the pH increases. |

| Low Temperature: Solubility is lower at colder temperatures. | Prepare concentrated stock solutions at room temperature. | |

| High Concentration: Attempting to make a stock solution above 0.5 M can be difficult. | Prepare a 0.5 M stock solution and dilute it to your desired working concentration. | |

| Precipitate forms after adding this compound to my buffer | pH Drop: Your working buffer may have a pH below 8.0, causing the this compound to precipitate. | Ensure the final buffer pH is high enough to maintain this compound solubility. You may need to readjust the pH of the final solution after adding the this compound stock. |

| Inconsistent or unexpected experimental results | Inaccurate this compound Concentration: The purity of commercial this compound can vary, and it is often hydrated. | For highly sensitive experiments, consider titrating your this compound solution to determine its exact concentration. |

| Incorrect Free Calcium Calculation: The chelating capacity of this compound is influenced by pH, temperature, and ionic strength. | Use a calcium buffer calculator program to determine the precise amount of this compound and calcium needed for your specific experimental conditions. | |

| Degraded this compound Solution: The chelating activity of the this compound solution may have diminished over time. | If degradation is suspected, prepare a fresh solution. For critical applications, consider performing a quality control check on the solution's chelating capacity. |

Data on this compound Solution Stability

While comprehensive quantitative data on the degradation rate of this compound solutions under various storage conditions is limited in publicly available literature, the primary degradation pathway at typical laboratory storage temperatures is believed to be slow hydrolysis. The stability is significantly influenced by pH and temperature.

Storage Condition Stability Summary

| Storage Temperature | Concentration | Recommended Duration | Notes |

| Room Temperature (10-25°C) | 0.5 M | Short-term | Suitable for daily use. Some commercial solutions are stable for up to 60 months. |

| Refrigerated (2-8°C) | 0.5 M | Several months to a year | Recommended for long-term storage of stock solutions. |

| 10 mM | Approximately 1 month | Lower concentrations may have a shorter shelf life. | |

| Frozen (-20°C) | 0.5 M | Extended periods | Aliquoting is recommended to avoid freeze-thaw cycles. |

Experimental Protocols

Protocol for Preparation of 0.5 M this compound Stock Solution (pH 8.0)

Materials:

-

This compound (free acid or disodium (B8443419) salt)

-

Deionized water

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

Procedure:

-

Weigh out the appropriate amount of this compound for your desired final volume (e.g., 19.02 g for 100 mL of 0.5 M solution).

-

Add the this compound to a beaker containing deionized water, approximately 80% of the final volume.

-

Place the beaker on a magnetic stirrer and begin stirring. The solution will be a cloudy suspension.

-

Slowly add 10 M NaOH or KOH dropwise while continuously monitoring the pH with a calibrated pH meter.

-

Continue adding the base until the this compound is completely dissolved. The solution will become clear as the pH approaches 8.0.

-

Carefully adjust the final pH to 8.0.

-

Transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume.

-

For long-term storage, sterile filter the solution through a 0.22 µm filter and store in aliquots at 2-8°C or -20°C.

Protocol for Assessing this compound Chelation Capacity (Spectrophotometric Method)

This protocol provides a method to qualitatively or semi-quantitatively assess the calcium chelation capacity of an this compound solution using a calcium-sensitive dye.

Materials:

-

This compound solution to be tested

-

Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

-

Calcium-sensitive colorimetric indicator (e.g., Arsenazo III, o-cresolphthalein (B1221799) complexone) or fluorescent indicator (e.g., Fluo-4, Fura-2)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Spectrophotometer or fluorometer

-

Cuvettes or microplate reader

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the calcium indicator in the buffer.

-

To these solutions, add a known concentration of CaCl₂ to elicit a measurable change in absorbance or fluorescence.

-

Add varying concentrations of your this compound solution to these calcium-containing solutions.

-

Measure the absorbance or fluorescence of each sample at the appropriate wavelength.

-

A decrease in the signal from the calcium-indicator complex indicates that this compound is chelating the calcium. The extent of the signal reduction can be used to estimate the relative activity of your this compound solution compared to a freshly prepared standard.

Visualizations

Caption: Workflow for this compound solution preparation, storage, and quality control.

Caption: Decision tree for troubleshooting common issues with this compound solutions.

References

common mistakes in preparing EGTA-containing buffers

Welcome to the technical support center for the preparation of EGTA-containing buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound, particularly in its free acid form, has very poor solubility in water at neutral or acidic pH. To dissolve this compound, you must increase the pH of the solution. For concentrated stock solutions (e.g., 0.5 M), the pH typically needs to be adjusted to 8.0 using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][2] As the pH approaches 8.0, the cloudy suspension will become a clear solution.[1]

Q2: What is the correct order of steps for preparing a concentrated this compound stock solution?